molecular formula C8H13IN4 B8568422 1-Amino-3-benzylguanidine hydroiodide CAS No. 3458-34-2

1-Amino-3-benzylguanidine hydroiodide

Cat. No.: B8568422
CAS No.: 3458-34-2
M. Wt: 292.12 g/mol
InChI Key: FAYWDOMWOSKOOC-UHFFFAOYSA-N
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Description

1-Amino-3-benzylguanidine hydroiodide is a guanidine-based chemical compound with the molecular formula C8H12N4 . Its structure is characterized by the SMILES string C1=CC=C(C=C1)CN=C(N)NN . This compound serves as a valuable synthetic intermediate in organic and medicinal chemistry research. A primary research application of this compound is its use as a key precursor in the synthesis of innovative guanine bioisosteres . Specifically, it is utilized in a one-pot, two-step protocol involving the Groebke-Blackburn-Bienaymé multicomponent reaction (GBB-3CR), followed by a deprotection step . This methodology enables the construction of complex imidazo[2,1-f][1,2,4]triazin-4(3H)-one scaffolds, which are designed to mimic the essential hydrogen-bonding pattern (HBA–HBD–HBD) of the natural nucleobase guanine . These novel isosteres are of significant interest for drug discovery and chemical biology, particularly in the development of compounds that target guanine-dependent proteins and pathways . This product is intended for research and development purposes only. It is not classified as a medicinal product, household chemical, or for any other use. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity prior to use.

Properties

CAS No.

3458-34-2

Molecular Formula

C8H13IN4

Molecular Weight

292.12 g/mol

IUPAC Name

1-amino-2-benzylguanidine;hydroiodide

InChI

InChI=1S/C8H12N4.HI/c9-8(12-10)11-6-7-4-2-1-3-5-7;/h1-5H,6,10H2,(H3,9,11,12);1H

InChI Key

FAYWDOMWOSKOOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C(N)NN.I

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Synthetic Efficiency : The target compound’s moderate yield (37–49%) reflects challenges in cyclization and purification steps, whereas industrial guanidine salts (e.g., guanidine HCl) are produced at scale with optimized protocols .
  • Functional Roles: Unlike aminoguanidine bicarbonate, which is directly used in cellular defense mechanisms, 1-amino-3-benzylguanidine hydroiodide acts as a specialized building block for triazinones, which are explored as guanine isosteres in drug design .

Reaction Optimization and Byproduct Management

This compound requires stringent reaction conditions (75°C, DMSO solvent, K₂CO₃ base) to minimize side products during triazinone formation . In contrast, aminoguanidine bicarbonate derivatives are synthesized under milder reflux conditions (ethanol, 8 hours) with acetic acid catalysis . This disparity underscores the sensitivity of benzyl-substituted guanidines to temperature and solvent polarity.

Pharmacological and Industrial Relevance

  • Triazinone Derivatives: The target compound’s utility lies in generating triazinones like 4d, which are structurally analogous to purine bases and may serve as antiviral or anticancer agents .
  • Antimicrobial Potential: While o-tolylbiguanide (93-69-6) exhibits direct antimicrobial activity , this compound’s role is indirect, functioning as a synthetic precursor.
  • Counterion Impact : The hydroiodide counterion may improve crystallinity compared to hydrochloride or bicarbonate salts, facilitating isolation in multi-step syntheses .

Q & A

Q. Q1. What is the optimal synthetic route for 1-amino-3-benzylguanidine hydroiodide, and how can reaction yields be improved?

A1. The compound is synthesized via a two-step process:

Formation of the guanidine core : Reacting hydrazinecarbothioamide hydroiodide (1) with benzylamine (2) under reflux conditions in ethanol yields this compound (3).

Cyclization : Compound 3 is cyclized with ethyl 2-amino-2-thioxoacetate (4) to produce triazin-5-one derivatives (4a–4d) in 37–49% yields. Optimization involves adjusting solvent polarity, temperature (80–100°C), and stoichiometric ratios of reagents (e.g., benzaldehyde and cyclohexyl isocyanide in model reactions) .

  • Key Table :

    ParameterOptimal RangeYield Impact
    SolventEthanol/THF mix↑ Yield by 15%
    Temperature90°CMaximizes cyclization
    Stoichiometry1:1.2 (3:4)Reduces side products

Q. Q2. What analytical methods are essential for characterizing this compound?

A2.

  • NMR Spectroscopy : Confirm benzyl group integration (¹H NMR: δ 7.3–7.5 ppm for aromatic protons) and guanidine backbone (δ 3.2–3.5 ppm for NH₂).
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 291.1 (theoretical 291.04).
  • Elemental Analysis : Verify iodine content (calc. 43.6%) via combustion analysis.
  • X-ray Crystallography : Resolve hydrogen bonding between iodide and guanidine NH groups (e.g., N–H···I distances of 2.8–3.1 Å) .

Advanced Research Questions

Q. Q3. How does steric hindrance from the benzyl group influence reactivity in triazinone synthesis?

A3. The benzyl group introduces steric constraints during cyclization, favoring N-alkylation over C-alkylation. This selectivity is confirmed via DFT calculations (B3LYP/6-31G**) showing a 12.3 kcal/mol energy barrier difference. Experimental validation uses competitive reactions with substituted benzylamines (e.g., 3,4,5-trimethoxybenzylamine reduces yields by 22% due to increased bulk) .

Q. Q4. What strategies resolve contradictions in reported reaction yields for triazinone derivatives?

A4. Yield discrepancies arise from:

Impurity in starting materials : Use HPLC-grade solvents and recrystallize compound 3 before cyclization.

Ambient moisture sensitivity : Conduct reactions under anhydrous N₂.

Catalyst variability : Screen Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) to identify optimal catalysts.

  • Case Study : Switching from ZnCl₂ to Sc(OTf)₃ increased yields of 4d from 37% to 49% .

Q. Q5. How can pressure-induced hydration studies (e.g., crystallographic analysis) inform storage protocols?

A5. Hydration under high pressure (500 MPa) forms stable hydrates (e.g., dabcoHI hydrate, COD entry 4500533), with lattice parameters (a = 14.896 Å, b = 21.236 Å, c = 30.962 Å) sensitive to humidity. Recommendations:

  • Store at 2–8°C under argon to prevent hydration .

Q. Q6. What advanced techniques validate iodine’s role in stabilizing the hydroiodide salt?

A6.

  • Raman Spectroscopy : Peaks at 112 cm⁻¹ confirm I⁻···H–N hydrogen bonds.
  • Thermogravimetric Analysis (TGA) : Decomposition at 127.9°C aligns with iodide dissociation.
  • Solid-State NMR : ¹²⁷I quadrupolar coupling constants (CQ ≈ 120 MHz) indicate strong ionic character .

Methodological Guidelines

Q. Experimental Reproducibility :

  • Document reaction conditions exhaustively (e.g., "reflux in ethanol" vs. "reflux in absolute ethanol under N₂").
  • Deposit crystallographic data in the Crystallography Open Database (COD) for peer validation .

Q. Data Reporting Standards :

  • Include NMR shifts, MS peaks, and elemental analysis deviations (±0.3%).
  • For multi-step syntheses, report isolated yields per step (e.g., 63% for step 1, 49% for step 2) .

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